3-Methoxy-3'-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

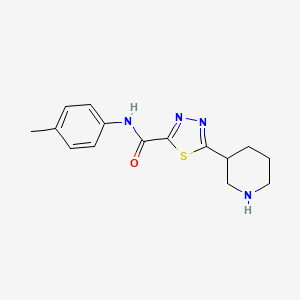

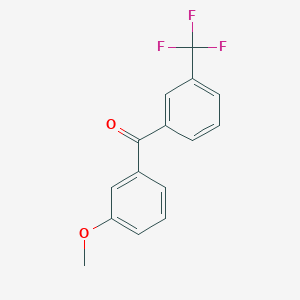

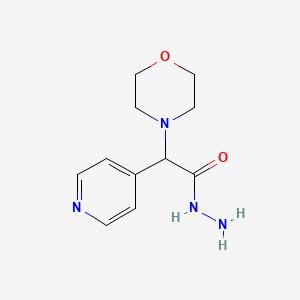

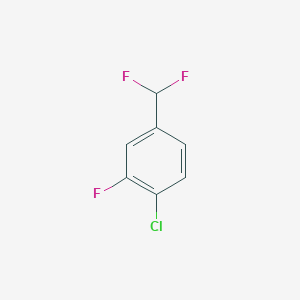

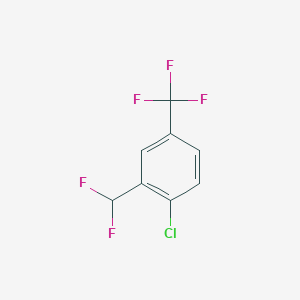

3-Methoxy-3’-trifluoromethylbenzophenone is a chemical compound with the IUPAC name (3-methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone . It has a molecular weight of 280.25 .

Molecular Structure Analysis

The InChI code for 3-Methoxy-3’-trifluoromethylbenzophenone is 1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

3-Methoxy-3’-trifluoromethylbenzophenone has a molecular weight of 280.25 . The IUPAC name is (3-methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone .Aplicaciones Científicas De Investigación

UV Filters and Skin Protection

3-Methoxy-3'-trifluoromethylbenzophenone, commonly known as benzophenone-3 (BP-3), is extensively used as an ultraviolet filter in skincare products. Research indicates its prevalence in various bodily fluids, raising concerns about reproductive toxicity. In humans, high BP-3 levels were linked to altered birth weights and gestational ages, while in animals, effects included changes in reproductive function and hormonal imbalances due to its endocrine-disrupting properties (Ghazipura et al., 2017).

Metabolism and Endocrine Disruption

BP-3 undergoes metabolism in both rat and human liver microsomes, producing various metabolites with differing estrogenic and anti-androgenic activities. This study highlights the significance of BP-3 metabolism in altering its endocrine-disrupting activities, which could have implications for human health (Watanabe et al., 2015).

Applications in Polymer Science

In the field of polymer science, 3-Methoxy-3'-trifluoromethylbenzophenone derivatives have been utilized in the synthesis of high-performance materials. For instance, the development of crosslinkable fully aromatic poly(aryl ether ketone)s incorporating a macrocycle of aryl ether ketone, demonstrates the utility of benzophenone derivatives in creating polymers with high thermal stability and desirable physical properties (Yue et al., 2007).

Organic Synthesis and Drug Development

3-Methoxy-3'-trifluoromethylbenzophenone and its derivatives are valuable in organic synthesis and drug development. Their application in synthesizing various compounds with potential antibacterial properties demonstrates their versatility in medicinal chemistry (Havaldar et al., 2004).

Propiedades

IUPAC Name |

(3-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVDWEZJGAFOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3'-trifluoromethylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)

![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)